molecular formula C18H20N2O2 B2627205 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide CAS No. 2034485-55-5

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide

Cat. No. B2627205
CAS RN: 2034485-55-5
M. Wt: 296.37
InChI Key: CCLOFRHTIPBEIP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom. The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure .


Chemical Reactions Analysis

Pyridine and its derivatives can undergo a variety of chemical reactions. For instance, bimolecular nucleophilic substitution (SN2) reactions can occur with neutral nucleophiles like pyridine . Pyridine can also react with carbonyl, imidoyl, and vinyl compounds .

Scientific Research Applications

Chemical Synthesis and Reactions

Studies on related pyridine N-oxides have shown their utility in various chemical reactions, such as deoxydative substitutions and cycloadditions. For instance, pyridine 1-oxides have been used for substitutions by thiols in acetic anhydride, highlighting their reactivity towards sulfur-containing compounds (Prachayasittikul et al., 1991). Additionally, pyridine N-oxides are involved in 1,3-dipolar cycloadditions with phenyl isocyanates to produce dihydropyridine derivatives, indicating their role in synthesizing heterocyclic compounds (Hisano et al., 1981).

Material Science and Catalysis

Compounds similar to 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide have been explored for their potential in material science and as catalysts. For example, graphene oxide anchored with sulfonic acid has shown high catalytic activity for the synthesis of complex pyridine derivatives, demonstrating the potential of pyridine-based compounds in catalyzing multi-component reactions (Zhang et al., 2016). This suggests that 3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide could serve as a scaffold for developing novel catalysts.

Photophysical and Electrochemical Studies

The study of pyridine-based ligands in coordination with metals, such as rhenium, reveals their utility in understanding and developing photophysical and electrochemiluminescence properties. These studies are crucial for applications in sensing, imaging, and light-emitting devices. The synthesis and characterization of rhenium carbonyl complexes incorporating pyrazolyl-pyridyl-based ligands have shown significant potential in this area (Wei et al., 2011).

Environmental and Analytical Chemistry

Pyridine derivatives are also explored for environmental and analytical applications, such as the extraction of pyridine-3-carboxylic acid using specific ligands. This demonstrates their role in the separation and purification processes critical for pharmaceutical and biochemical industries (Kumar & Babu, 2009).

properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c21-18(17-10-6-12-20(22)14-17)19-11-5-4-9-16(13-19)15-7-2-1-3-8-15/h1-3,6-8,10,12,14,16H,4-5,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLOFRHTIPBEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=CC=C2)C(=O)C3=C[N+](=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Phenylazepane-1-carbonyl)pyridine 1-oxide

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